molecular formula C8H9FN2O B2912575 4-amino-3-fluoro-N-methylbenzamide CAS No. 90663-31-3

4-amino-3-fluoro-N-methylbenzamide

Cat. No. B2912575
CAS RN: 90663-31-3
M. Wt: 168.171
InChI Key: WZBSQFIZISUXHQ-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N-methylbenzamide is a compound with the molecular formula C8H9FN2O . It is a key intermediate in the synthesis of the antiandrogen drug MDV (Marek’s Disease Virus) 3100 . This drug is a new generation oral androgen antagonist developed by the United States drug developer Medivation company, primarily used in treating advanced prostate cancer (CRPC) patients .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) . The compound has a molecular weight of 168.17 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.0 g/cm3, a boiling point of 302.0±0.0 °C at 760 mmHg, and a flash point of 136.4±0.0 °C .

Scientific Research Applications

4-amino-3-fluoro-N-methylbenzamide has been studied for its potential application in various scientific fields. It has been found to be useful in the study of the effects of chemical and biological agents on cells and tissues. In addition, this compound has been used in the study of drug metabolism and pharmacokinetics. It has also been used to study the effects of radiation on cells and to study the effects of environmental pollutants on cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-3-fluoro-N-methylbenzamide in laboratory experiments is that it is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is toxic in high concentrations and can cause adverse effects in humans. In addition, it is not approved for use in humans and should not be used in clinical trials.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 4-amino-3-fluoro-N-methylbenzamide. In particular, more research is needed to understand the effects of this compound on the immune system and to determine the optimal dosage for different applications. In addition, further research is needed to determine the long-term safety and efficacy of this compound. Further research is also needed to explore the potential synergistic effects of this compound when combined with other drugs or compounds. Finally, further research is needed to explore the potential use of this compound in the treatment of other diseases and conditions.

Synthesis Methods

4-amino-3-fluoro-N-methylbenzamide can be synthesized in several different ways. One method involves the reaction of 4-amino-3-fluorobenzamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction produces the desired compound in a yield of approximately 90%. Another method involves the reaction of 4-amino-3-fluorobenzamide with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This method produces the desired compound in a yield of approximately 70%.

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-amino-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSQFIZISUXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90663-31-3
Record name 4-amino-3-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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